molecular formula C21H20N4O3 B2852935 1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896818-11-4

1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2852935
CAS RN: 896818-11-4
M. Wt: 376.416
InChI Key: QRIZBZBUEZZSPL-UHFFFAOYSA-N
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Description

The compound “1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . They have been used in the treatment of estrogen receptor-positive (ER+) breast cancer .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves molecular diversity . The cyclopentyl substituent was retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine were modified .


Molecular Structure Analysis

Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines have been designed and synthesized based on molecular diversity . Their antiproliferative activity was evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

Scientific Research Applications

is a pyrrolopyrazine derivative, a class of compounds known for their wide range of biological activities. Below is a comprehensive analysis of the scientific research applications of this compound, focusing on six unique applications:

Antimicrobial Activity

Pyrrolopyrazine derivatives have been shown to exhibit significant antimicrobial properties. The compound could potentially be used in the development of new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens .

Anti-inflammatory Properties

These derivatives also display anti-inflammatory activities, which could be harnessed in pharmaceuticals aimed at treating chronic inflammation-related diseases such as arthritis, asthma, and inflammatory bowel disease .

Antiviral Uses

The antiviral potential of pyrrolopyrazine derivatives makes them candidates for the synthesis of drugs targeting various viral infections. Research could explore their efficacy against prevalent viruses, including influenza and HIV .

Antifungal Applications

Given their antifungal activity, these compounds could lead to the development of new treatments for fungal infections, which are a significant concern in immunocompromised patients .

Antioxidant Effects

The antioxidant properties of pyrrolopyrazine derivatives suggest they could be used in preventing oxidative stress-related damage, which is implicated in numerous diseases, including neurodegenerative disorders .

Antitumor and Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown promise in antitumor therapy, particularly due to their kinase inhibitory activity. They could be part of targeted therapies for cancer treatment, focusing on specific kinases involved in tumor growth and metastasis .

Each of these applications represents a significant field of research and potential therapeutic development. The compound’s multifaceted biological activities make it a valuable scaffold for medicinal chemistry researchers aiming to design and synthesize new drugs for various diseases. The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in these studies will undoubtedly aid in the advancement of drug discovery research .

properties

IUPAC Name

6-benzyl-N-(2-methoxyethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-28-12-10-22-20(26)17-13-16-19(25(17)14-15-7-3-2-4-8-15)23-18-9-5-6-11-24(18)21(16)27/h2-9,11,13H,10,12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIZBZBUEZZSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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